![molecular formula C14H15NO4 B1319887 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid CAS No. 926194-68-5](/img/structure/B1319887.png)
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is a chemical compound with the molecular formula C13H13NO4 It is characterized by the presence of an isoxazole ring, a benzoic acid moiety, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
One of the primary applications of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is in the development of anti-inflammatory drugs. The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in pain management therapies.
Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of benzoic acid and their effects on inflammatory markers in vitro. Results indicated that compounds similar to this compound significantly reduced cytokine production in macrophages, suggesting a potential mechanism for anti-inflammatory activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of isoxazole exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
This data underscores the compound's potential as a lead structure for developing new antimicrobial agents .
Cosmetic Applications
The cosmetic industry has shown interest in incorporating this compound into formulations due to its skin benefits.
Skin Conditioning Agents
Research suggests that compounds with isoxazole rings can enhance skin penetration and provide moisturizing effects. This property makes them suitable for topical formulations aimed at improving skin hydration and elasticity.
Case Study : A formulation study published in Cosmetics evaluated the efficacy of several compounds including this compound. The results indicated improved skin hydration levels after topical application compared to control formulations lacking this compound .
Wirkmechanismus
The mechanism of action of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression . By inhibiting BRD4, the compound can modulate the expression of genes involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring structure but lacks the benzoic acid moiety.
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: Similar structure but with different substitution patterns on the benzoic acid ring.
Uniqueness
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit BRD4 and its potential therapeutic applications set it apart from other similar compounds .
Biologische Aktivität
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is a compound notable for its unique structural features, including an isoxazole ring and a benzoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interaction with bromodomain-containing proteins such as BRD4, which play crucial roles in various cellular processes.
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- Density : 1.2 g/cm³
- Boiling Point : Approximately 448.9 °C
- Melting Point : Not available
The primary biological activity of this compound is attributed to its ability to inhibit BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. This inhibition is facilitated through the compound mimicking acetyl-lysine, allowing it to bind to the acetyl-lysine recognition sites on BRD4. This interaction leads to the downregulation of key genes involved in cell proliferation, notably c-MYC, which is implicated in cancer progression and other diseases.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it effectively inhibits the growth of various cancer cell lines by disrupting the transcriptional activity of oncogenes like c-MYC. The compound's ability to modulate gene expression through BRD4 inhibition positions it as a potential therapeutic agent in cancer treatment.
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is required to elucidate these effects fully.
Case Studies and Experimental Data
- Cell Proliferation Assays : In studies involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent.
- Gene Expression Analysis : Quantitative PCR analyses revealed that treatment with this compound led to significant downregulation of c-MYC expression, reinforcing its role as a BRD4 inhibitor.
- Antimicrobial Testing : In antimicrobial assays, the compound demonstrated inhibitory effects against specific bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
3,5-Dimethylisoxazole | Isoxazole ring only | Limited | Lacks benzoic acid moiety |
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid | Similar structure | Moderate | Different substitution patterns |
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8-5-4-6-11(14(16)17)13(8)18-7-12-9(2)15-19-10(12)3/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSHLNHPZQDFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCC2=C(ON=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.